2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N,N-dibutylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-3-5-11-20(12-6-4-2)16(21)13-22-17-18-14-9-7-8-10-15(14)19-17/h7-10H,3-6,11-13H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJCZCWCQLHFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CSC1=NC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: Finally, the acetylated product is reacted with dibutylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis platforms could enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of benzodiazole could effectively target specific cancer cell pathways, leading to reduced viability of cancerous cells .
Antimicrobial Properties:
Another area of interest is the antimicrobial activity of this compound. Studies have shown that benzodiazole derivatives can exhibit effective antibacterial and antifungal properties. This makes them potential candidates for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Neuroprotective Effects:
There is emerging evidence suggesting that compounds similar to 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N,N-dibutylacetamide may possess neuroprotective effects. Research indicates that these compounds could potentially mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation within neural tissues .
Material Science Applications
UV Absorption:
The compound's structure allows it to function as an effective UV absorber. This property is particularly useful in the formulation of coatings and plastics, where protection from UV radiation is critical to enhance durability and longevity .
Conductive Polymers:
Recent studies have explored the use of benzodiazole derivatives in the development of conductive polymers. These materials can be utilized in electronic devices, offering improved conductivity and stability compared to conventional materials .
Agricultural Chemistry Applications
Pesticidal Activity:
Research has indicated that derivatives of 1,3-benzodiazole can serve as effective pesticides. Their application in agriculture could help manage pest populations while minimizing the environmental impact compared to traditional chemical pesticides .
Plant Growth Regulators:
The compound may also have potential as a plant growth regulator. Studies suggest that certain benzodiazole derivatives can enhance plant growth and resistance to environmental stresses, making them valuable in sustainable agriculture practices .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N,N-DIBUTYLACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group may enhance binding affinity or specificity, while the dibutylamide moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N,N-dibutylacetamide:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a benzamide core with a hydroxyl-containing N,O-bidentate directing group.
- Key Differences : Lacks the benzodiazole ring and sulfanyl group. The hydroxyl group enables coordination to metals, making it suitable for C–H bond functionalization catalysis.
- Applications : Primarily used in metal-catalyzed reactions due to its directing group .
Di-tert-butyl (2-(4-(estradiol)-1H-1,2,3-triazol-1-yl)propane-1,3-diyl)dicarbamate ()
- Structure : Features a triazole ring synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Key Differences : The triazole ring (1,2,3-triazole) differs electronically and sterically from benzodiazole. Triazoles are more polar and participate in hydrogen bonding.
- Applications : Used in peptide synthesis and drug conjugation due to click chemistry compatibility .
2-[2-(1-Hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide ()
- Structure : Shares the benzodiazole core but includes a hydroxypropyl substituent and N-phenyl/N-isopropyl acetamide groups.
- Key Differences : The hydroxypropyl group increases hydrophilicity compared to the sulfanyl group. The phenyl/isopropyl substituents reduce lipophilicity relative to dibutyl groups.
- Applications : Screened for biological activity, likely in drug discovery .
Comparative Analysis Table
Research Findings and Implications
- Reactivity : The sulfanyl group in the target compound offers unique thiol-mediated reactivity, distinct from the hydroxyl or triazole groups in analogs. This could enable selective modifications or metal coordination .
- Stability : Benzodiazole derivatives generally exhibit higher thermal and oxidative stability compared to triazoles, which may degrade under harsh conditions .
- Bioactivity : The N,N-dibutyl substituents may enhance membrane permeability compared to phenyl/isopropyl groups, making the target compound more suitable for intracellular targets .
- Synthetic Flexibility : While CuAAC (used for triazoles) is highly efficient, the target compound’s synthesis may require optimized thiol-alkylation conditions to avoid side reactions .
Q & A
Q. What are the recommended synthetic routes for 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N,N-Dibutylacetamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling reactions between benzodiazole thiol derivatives and dibutylacetamide precursors. Key steps include:
- Thiol activation : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) to facilitate sulfanyl bond formation.
- Base selection : Triethylamine or pyridine to neutralize byproducts (e.g., HCl) and stabilize intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track progress and ensure completion .
Optimal yields (>70%) are achieved under reflux conditions (60–80°C) with inert gas protection to prevent oxidation of the sulfanyl group .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzodiazole ring (aromatic protons at δ 7.2–8.1 ppm) and dibutylacetamide groups (CH₃ and CH₂ signals at δ 0.8–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~400–450) .
- HPLC : Purity >95% is confirmed using a C18 column with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for assessing its bioactivity?
- Enzyme inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATPase activity measurement).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM .
- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., BSA or DNA gyrase) .
Advanced Research Questions
Q. How can reaction parameters be optimized to resolve low yield or impurity issues?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent thiol oxidation or acetamide hydrolysis .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to improve regioselectivity .
Q. What computational methods are effective for predicting binding modes or stability?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with benzodiazole-binding pockets (e.g., PARP-1 or EGFR kinases) .
- DFT calculations : Analyze electron density maps (B3LYP/6-31G* basis set) to predict sulfanyl group reactivity .
- MD simulations : Assess thermodynamic stability (e.g., RMSD <2 Å over 100 ns) in aqueous or lipid bilayer environments .
Q. How should researchers address contradictions in bioactivity data across studies?
- Dose-response reevaluation : Validate activity thresholds using IC₅₀/EC₅₀ curves with triplicate measurements .
- Batch variability analysis : Compare NMR and LC-MS profiles of different synthetic batches to rule out structural deviations .
- Target selectivity profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with substituted benzodiazole rings (e.g., Cl or NO₂ groups at position 5) to assess electronic effects .
- Side-chain variation : Replace dibutyl groups with cyclic amines (e.g., piperidine) to evaluate steric and lipophilic contributions .
- Bioisosteric replacement : Substitute the sulfanyl group with sulfonyl or carbonyl moieties to modulate binding affinity .
Q. How can degradation pathways and stability be systematically studied?
- Forced degradation : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12), then monitor via HPLC .
- Degradant identification : Use LC-MS/MS to characterize oxidation products (e.g., sulfoxide or sulfone derivatives) .
- Stability protocols : Store lyophilized samples at -20°C under argon to minimize hydrolytic or oxidative degradation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
